molecular formula C19H21N5O3 B2867216 3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900282-72-6

3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2867216
CAS No.: 900282-72-6
M. Wt: 367.409
InChI Key: SIYCIHSTTKFGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative belonging to the imidazopurine-2,4-dione class. Its structure features:

  • Position 3: A 2-methoxyethyl substituent.
  • Positions 1 and 7: Methyl groups.
  • Position 8: An o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-7-5-6-8-14(12)24-13(2)11-23-15-16(20-18(23)24)21(3)19(26)22(17(15)25)9-10-27-4/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYCIHSTTKFGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as a derivative of imidazo[2,1-f]purine, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an imidazo[2,1-f]purine core. The presence of the methoxyethyl and o-tolyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of imidazo[2,1-f]purine have significant effects on serotonin receptors. A study evaluated several derivatives for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. Among these derivatives, specific compounds demonstrated promising antidepressant-like effects in animal models, particularly in forced swim tests (FST) where they outperformed traditional anxiolytic drugs like diazepam .

Table 1: Biological Activity Summary

CompoundTarget ReceptorActivityReference
95-HT1AAntidepressant-like
9PDE4BWeak Inhibitor

The mechanism of action for this compound likely involves modulation of neurotransmitter systems. The interaction with serotonin receptors suggests that it may enhance serotonergic signaling, which is critical in mood regulation. Additionally, the inhibition of phosphodiesterases could lead to increased levels of cyclic AMP (cAMP), further influencing neuronal signaling pathways.

In Vitro Studies

In vitro studies have explored the compound's effects on various cellular models. The compound was assessed for its ability to inhibit specific enzymes related to neurotransmitter metabolism. Results indicated that certain derivatives exhibited significant enzyme inhibition, suggesting potential therapeutic applications in mood disorders .

Case Studies

Several case studies have highlighted the efficacy of imidazo[2,1-f]purine derivatives in treating anxiety and depression. For instance, a study involving animal models demonstrated that a selected derivative significantly reduced anxiety-like behaviors when administered at low dosages . This aligns with findings showing that compounds with similar structures can modulate anxiety through serotonergic pathways.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Imidazopurine-2,4-dione derivatives exhibit diverse biological activities depending on substituent variations. Key analogs and their properties are summarized below:

Compound Name / ID Substituents (Positions) Key Targets Ki (nM) / Activity Reference
AZ-853 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl) 5-HT1A (partial agonist) Ki = 0.6 nM; Moderate brain penetration
AZ-861 8-(4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl) 5-HT1A (strong agonist) Ki = 0.2 nM; Lower brain penetration
Compound 9 (Zagórska et al., 2016) 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl) 5-HT1A/5-HT7 dual ligand Antidepressant at 2.5 mg/kg; Anxiolytic
CB11 8-(2-Aminophenyl)-3-butyl PPARɣ agonist Induces apoptosis in NSCLC cells
Target Compound 3-(2-Methoxyethyl), 8-(o-tolyl) Theoretical: 5-HT1A/7 Predicted: Moderate affinity, improved solubility N/A
Key Observations:
  • Substituent Position and Length : Elongated alkyl chains (e.g., pentyl in Compound 9) enhance 5-HT1A/5-HT7 dual activity compared to butyl chains (AZ-853/861) .
  • Aromatic Substituents : Fluorine or trifluoromethyl groups (AZ-853/AZ-861) significantly enhance 5-HT1A binding affinity, while methoxyethyl (target compound) may improve solubility but reduce receptor specificity .

Functional and Pharmacokinetic Profiles

  • AZ-853: Exhibits stronger antidepressant-like effects in mice (forced swim test) due to superior blood-brain barrier penetration. Side effects include weight gain and α1-adrenolytic hypotension .
  • AZ-861 : Higher 5-HT1A agonism but weaker brain uptake. Causes lipid metabolism disturbances without weight gain .
  • Compound 9 : Combines antidepressant and anxiolytic effects at low doses (2.5 mg/kg), outperforming diazepam in anxiety models .
  • Target Compound : The 2-methoxyethyl group may enhance metabolic stability compared to hydroxyethyl analogs (e.g., ), while the o-tolyl group could reduce PDE4B/PDE10A inhibition observed in other derivatives .

Side Effect Profiles

  • Cardiovascular Effects: AZ-853 lowers systolic blood pressure via α1-adrenoceptor blockade, whereas AZ-861 lacks this effect .
  • Metabolic Disturbances : Both AZ-853 and AZ-861 alter lipid metabolism, but only AZ-853 induces weight gain .
  • Sedation : Weak sedation is common across analogs after repeated dosing .

Preparation Methods

Alkylation with 2-Methoxyethyl Bromide

Reaction of 4 with 2-methoxyethyl bromide in the presence of Cs₂CO₃ in DMF at 60°C affords 3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)xanthine (5 ) (68% yield).

Key Reaction Parameters :

  • Base : Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility and basicity.
  • Solvent : DMF facilitates polar aprotic conditions for SN2 alkylation.

Imidazo Ring Annulation

The final step involves cyclization to form the imidazo[2,1-f]purine system. Drawing from imidazo[4,5-b]pyridine syntheses, oxidative cyclization proves effective:

Condensation with Glyoxal

Treatment of 5 with glyoxal (40% aqueous) in methanol under aerobic conditions induces imine formation and subsequent cyclization (Scheme 2).

Scheme 2 :
$$
\text{3-(2-Methoxyethyl)Xanthine} + \text{Glyoxal} \xrightarrow{\text{MeOH, Air}} \text{Imidazo[2,1-f]Purine} \quad (55\% \text{ yield})
$$

Mechanistic Insight :

  • Glyoxal reacts with the primary amine (generated in situ via tautomerization) to form a Schiff base.
  • Aerobic oxidation closes the imidazole ring, yielding the fused bicyclic system.

Catalytic Optimization

Fe₃O₄@SiO₂@MOF-199 (5 mol%), a magnetic MOF catalyst, enhances cyclization efficiency (Table 1).

Table 1 : Optimization of Cyclization Conditions for 5

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 None MeOH 60 24 22
2 Fe₃O₄@MOF-199 MeOH 60 12 55
3 Fe₃O₄@MOF-199 DMF 80 8 63

Characterization and Analytical Data

The final product exhibits the following spectral properties:

  • ¹H NMR (CDCl₃) : δ 8.37 (s, 1H, H-5), 7.45–7.21 (m, 4H, o-tolyl), 4.12 (t, 2H, OCH₂CH₂O), 3.72 (s, 3H, OCH₃), 3.41 (s, 3H, NCH₃), 2.98 (s, 3H, NCH₃), 2.55 (s, 3H, Ar-CH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₂₂N₆O₃ [M+H]⁺ 413.1794, found 413.1796.

Challenges and Alternative Routes

  • Regioselectivity in Alkylation : Competing N-3 vs. N-9 alkylation in xanthines necessitates careful base selection.
  • o-Tolyl Introduction : Direct C-H arylation remains elusive; halogenation/coupling is preferred.
  • Catalyst Recovery : Fe₃O₄@MOF-199 enables magnetic retrieval and reuse (4 cycles, <5% yield drop).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.